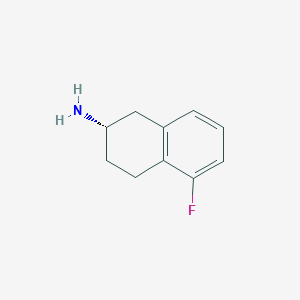![molecular formula C10H7N3 B11916722 1H-Pyrazolo[4,3-c]quinoline CAS No. 143906-85-8](/img/structure/B11916722.png)
1H-Pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[4,3-c]quinoline is an aromatic compound containing a heterocyclic structure It is composed of a pyrazole ring fused with a quinoline ring, forming a unique three-membered azaheterocyclic system
準備方法
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-c]quinoline can be synthesized through several methods, including:
Friedländer Condensation: This method involves the reaction of 2-aminobenzaldehyde with a β-ketoester in the presence of a base to form the quinoline ring, followed by cyclization with hydrazine to form the pyrazole ring.
Multicomponent Synthesis: This approach involves heating a mixture of an aromatic amine, an aromatic aldehyde, and pyrazolone in ethylene glycol for two hours.
Electrochemical Synthesis: This method utilizes electrochemical reactions to form pyrazoloquinoline derivatives.
Industrial Production Methods:
化学反応の分析
1H-Pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or quinoline rings .
科学的研究の応用
1H-Pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research, including:
作用機序
1H-Pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]quinoline: This compound has a similar structure but differs in the position of the pyrazole ring fusion, leading to different chemical and biological properties.
Quinolinyl-pyrazoles: These compounds also contain both quinoline and pyrazole rings but may have different substitution patterns and pharmacological activities.
Uniqueness: this compound is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
類似化合物との比較
- 1H-Pyrazolo[3,4-b]quinoline
- Quinolinyl-pyrazoles
- Pyrazolo[5,1-a]isoquinolines
特性
CAS番号 |
143906-85-8 |
|---|---|
分子式 |
C10H7N3 |
分子量 |
169.18 g/mol |
IUPAC名 |
1H-pyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-8(3-1)10-7(5-11-9)6-12-13-10/h1-6H,(H,12,13) |
InChIキー |
ADEJACPCTOIQLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Naphtho[1,2-d]imidazole](/img/structure/B11916649.png)


![5,6-Dihydro-1H-indeno[5,6-c][1,2,5]oxadiazol-6-amine](/img/structure/B11916657.png)


![(NZ)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B11916675.png)



![rel-(3S,8aR)-3,8a-Dimethylhexahydro-5H-oxazolo[3,2-a]pyrazin-5-one](/img/structure/B11916691.png)
![3-Chloro-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11916696.png)


